molecular formula C15H13N3O2S B2534476 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034439-76-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2534476
CAS No.: 2034439-76-2
M. Wt: 299.35
InChI Key: MTJWSVYKEMBRSQ-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that features a unique combination of furan, pyridine, and thiazole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Thiazole ring formation: The intermediate is then reacted with thiazole precursors, such as thioamides, under cyclization conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide: This compound shares a similar structure but with a nicotinamide group instead of a thiazole ring.

    Pyrimidine-derived indole ribonucleosides: These compounds have similar heterocyclic structures and are studied for their biological activities.

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJWSVYKEMBRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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